molecular formula C27H28N2O5 B613327 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((benzyloxy)methyl)amino)butanoic acid CAS No. 252049-08-4

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((benzyloxy)methyl)amino)butanoic acid

Cat. No. B613327
CAS RN: 252049-08-4
M. Wt: 474.5
InChI Key: KKUPBFMKUPMFRE-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((benzyloxy)methyl)amino)butanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((benzyloxy)methyl)amino)butanoic acid, is a useful research compound. Its molecular formula is C27H28N2O5 and its molecular weight is 474.5. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((benzyloxy)methyl)amino)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((benzyloxy)methyl)amino)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Synthesis

This compound is primarily used in the synthesis of peptides. It serves as an amino acid building block that is protected by the Fmoc (9-fluorenylmethoxycarbonyl) group . This protection is crucial during the peptide chain assembly, particularly in solid-phase peptide synthesis (SPPS), where it prevents unwanted side reactions.

Synthesis of Amino Acid Azides

The compound is also utilized in the synthesis of amino acid azides. These azides are important intermediates in the production of various peptides and peptide-related molecules. The process involves the conversion of the protected amino acid to its azide counterpart, which can then be used in further synthetic steps .

Stability and Isolation

Due to its stability at room temperature and during aqueous washing operations, this compound is advantageous for laboratory handling and storage. Its crystalline form allows for easy isolation and characterization, which is essential for precise scientific experimentation .

Coupling Agent in Peptide Synthesis

Acting as a coupling agent, this compound facilitates the formation of peptide bonds between amino acids. This is a critical step in creating the desired peptide sequence with high fidelity and efficiency .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxymethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5/c30-26(31)25(14-15-28-18-33-16-19-8-2-1-3-9-19)29-27(32)34-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25,28H,14-18H2,(H,29,32)(H,30,31)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUPBFMKUPMFRE-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCNCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COCNCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743199
Record name (2S)-4-{[(Benzyloxy)methyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((benzyloxy)methyl)amino)butanoic acid

CAS RN

252049-08-4
Record name (2S)-4-{[(Benzyloxy)methyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.